molecular formula C10H7NO B1442135 5-Ethynyl-2-methoxybenzonitrile CAS No. 1062617-60-0

5-Ethynyl-2-methoxybenzonitrile

Cat. No.: B1442135
CAS No.: 1062617-60-0
M. Wt: 157.17 g/mol
InChI Key: QTFIKBPSOBAGBW-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H7NO . It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Scientific Research Applications

5-Ethynyl-2-methoxybenzonitrile has several applications in scientific research:

Safety and Hazards

5-Ethynyl-2-methoxybenzonitrile may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers

  • "Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis"
  • "Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine"
  • "5-Ethynyl-2’-deoxycytidine as a new agent for DNA labeling"

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Ethynyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with an ethynylating agent. For instance, the reaction of 2-methoxybenzonitrile with trimethylsilylacetylene in the presence of a base such as potassium carbonate, followed by desilylation, yields this compound .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions:

5-Ethynyl-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Sonogashira Coupling: Palladium catalyst, copper(I) iodide, and a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted aryl compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in the Sonogashira coupling reaction, the ethynyl group acts as a nucleophile, attacking the electrophilic palladium complex to form a new carbon-carbon bond . The nitrile group can also participate in various reactions, such as nucleophilic addition, where it acts as an electrophile.

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    5-Ethynylbenzonitrile: Lacks the methoxy group, which can influence the compound’s reactivity and solubility.

    2-Ethynyl-5-methoxybenzonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.

Uniqueness:

5-Ethynyl-2-methoxybenzonitrile is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

5-ethynyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFIKBPSOBAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700112
Record name 5-Ethynyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062617-60-0
Record name 5-Ethynyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Fluoro-5-trimethylsilanylethynyl-benzonitrile (0.935 g, 4.3 mmol), in dry methylene chloride (10 mL) and methanol (10 mL) was added cesium carbonate (1.7 g, 5.2 mmol) and stirred for 2 h under a nitrogen atmosphere. The mixture was diluted with diethyl ether (100 mL), and partitioned between diethyl ether and H2O (100 mL), and the aqueous layer was extracted with diethyl ether (50 mL), washed with brine and dried over MgSO4, filtered and concentrated in vacuo. Purification by flash chromatography (20-30% ethyl acetate/petroleum ether) gave the title compound as a tan solid (0.468 g, 69%), identified by NMR and mass spectral analyses. Mp: 100-101° C. MS (EI+): 157 (M+).
Quantity
0.935 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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